Alkali Blue 6B (C.I. 42750)

Description

Evolution of Synthetic Dye Chemistry with a Focus on Triarylmethane Chromophores

The era of synthetic dyes began in 1856 with William Henry Perkin's accidental discovery of mauveine from a coal tar derivative. calpaclab.com This discovery catalyzed intense research into the oxidation products of aniline (B41778) and other coal tar components. abcam.com This period led to the first of the triarylmethane dyes when French chemist François-Emmanuel Verguin produced a rose-colored dye he named fuchsine in 1858-1859 by reacting aniline with stannic chloride. abcam.com This event triggered the second major phase of the synthetic dye industry. abcam.com

The fundamental structure of these dyes, featuring three aromatic rings bonded to a central carbon atom, was not fully understood until the work of German chemist Emil Fischer in 1878. abcam.com Early synthesis was often empirical, involving the mixing of aniline derivatives with oxidizing agents to couple the molecules. cdhfinechemical.com A pivotal advancement in the chemistry of triarylmethane dyes was the introduction of sulfonation around 1862. cdhfinechemical.comcymitquimica.com This process, which adds a sulfonic acid group (—SO₃H) to the aryl rings, was found to dramatically increase the water solubility of the dyes, making them more versatile for textile applications. abcam.comcdhfinechemical.com This innovation led to the development of a wide range of "acid dyes," so-called because they react with acid groups on fibers. cymitquimica.com

Historical Development and Early Industrial Relevance of Alkali Blue 6B (C.I. 42750)

Alkali Blue 6B belongs to this family of sulfonated triarylmethane dyes. Specifically, the dye identified in the Colour Index as C.I. 42750, also known as Acid Blue 110, was discovered in 1862 by E.C. Nicholson. mdpi.comresearchgate.net Its creation was a direct result of the chemical innovations of the time, particularly the sulfonation of Aniline Blue. cdhfinechemical.com Aniline Blue itself had been discovered inadvertently when excess aniline was used in a fuchsine preparation, resulting in a promising blue dye that unfortunately had poor water solubility. abcam.com

The sulfonation process transformed the utility of such dyes. By converting the parent molecule into a sodium salt, Alkali Blue 6B became readily soluble in water, making it highly effective for dyeing protein fibers like wool and silk. abcam.comcdhfinechemical.comfishersci.se This improved applicability secured its industrial relevance in the burgeoning textile industry of the late 19th and early 20th centuries. myskinrecipes.com It was also used in the manufacturing of inks and paints. myskinrecipes.com

Contemporary Research Trajectories and Academic Significance of Alkali Blue 6B Studies

While its initial importance was industrial, Alkali Blue 6B has found a lasting place in academic and research settings. One of its most common modern applications is as a pH indicator. abcam.comhplcindia.comabcam.com It exhibits a distinct color change, transitioning from blue at pH 9.4 to red or pink-violet at pH 14.0, making it a valuable tool for acid-base titrations in alkaline conditions. abcam.comabcam.comoxfordlabfinechem.com

In the biological sciences, Alkali Blue 6B is utilized in histology as a stain. chemicalworlds.com Its ability to bind to and color specific cellular components, such as nuclei and nucleic acids, aids in the microscopic visualization and analysis of biological tissues. chemicalworlds.com

Furthermore, the unique chemical structure of Alkali Blue 6B lends itself to advanced materials science research. Studies have explored its use as a dye-affinity ligand in chromatography and separation science. For example, research has demonstrated that attaching Alkali Blue 6B to polymer microbeads creates an effective adsorbent for removing pollutants like phenols and nitrophenols from aqueous systems. mdpi.com The aromatic structure of the dye is believed to interact with the aromatic electrons of phenolic molecules, facilitating their capture. mdpi.com More recent studies have investigated the use of biochar for the efficient removal of Alkali Blue 6B itself from wastewater, highlighting its role as a model anionic dye in environmental remediation research. auraiyalabchem.com

Data Tables

Table 1: Physicochemical Properties of Alkali Blue (C.I. 42750)

| Property | Value | Source(s) |

| C.I. Name | Acid Blue 110 | mdpi.com |

| C.I. Number | 42750 | mdpi.comoxfordlabfinechem.comauraiyalabchem.com |

| CAS Number | 30586-13-1 / 62152-67-7 | cdhfinechemical.comauraiyalabchem.comalfa-chemistry.comdiscofinechem.com |

| Appearance | Dark blue powder | cymitquimica.comoxfordlabfinechem.comauraiyalabchem.com |

| Molecular Formula | C₃₂H₂₈N₃NaO₄S | cdhfinechemical.comcymitquimica.com |

| Molecular Weight | 573.65 g/mol | cdhfinechemical.comcymitquimica.com |

| Solubility | Insoluble in water; soluble in ethanol | chemicalworlds.com |

| Absorption Maximum (λmax) | 600-605 nm (in methanol (B129727) + 1N HCl) | oxfordlabfinechem.com |

Note: The chemical identity of "Alkali Blue 6B" can be ambiguous across commercial suppliers, with some sources linking the name to C.I. 42765. The data presented here is for compounds explicitly identified as C.I. 42750 or its associated CAS numbers.

Table 2: Research Applications of Alkali Blue 6B (C.I. 42750)

| Application Area | Description | Key Findings | Source(s) |

| Analytical Chemistry | Used as a pH indicator for acid-base titrations. | Visual transition interval: pH 9.4 (Blue) to pH 14.0 (Red/Pink-Violet). | abcam.comabcam.comoxfordlabfinechem.com |

| Histology | Employed as a biological stain for cellular structures. | Highlights nuclei and nucleic acids for microscopic analysis. | chemicalworlds.com |

| Environmental Science | Used as a model anionic dye in adsorption studies. | Research shows efficient removal from aqueous solutions using biochar adsorbents. | auraiyalabchem.com |

| Materials Science | Acts as a dye-affinity ligand for separation media. | When attached to polymer microbeads, it can adsorb phenolic compounds from water. | mdpi.com |

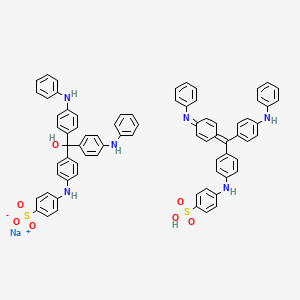

Properties

Molecular Formula |

C74H59N6NaO7S2 |

|---|---|

Molecular Weight |

1231.4 g/mol |

IUPAC Name |

sodium;4-[4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonic acid;4-[4-[bis(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonate |

InChI |

InChI=1S/C37H31N3O4S.C37H29N3O3S.Na/c41-37(27-11-17-32(18-12-27)38-30-7-3-1-4-8-30,28-13-19-33(20-14-28)39-31-9-5-2-6-10-31)29-15-21-34(22-16-29)40-35-23-25-36(26-24-35)45(42,43)44;41-44(42,43)36-25-23-35(24-26-36)40-34-21-15-29(16-22-34)37(27-11-17-32(18-12-27)38-30-7-3-1-4-8-30)28-13-19-33(20-14-28)39-31-9-5-2-6-10-31;/h1-26,38-41H,(H,42,43,44);1-26,38,40H,(H,41,42,43);/q;;+1/p-1 |

InChI Key |

VCBPQHJLAOISHL-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)O.C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C3=CC=C(C=C3)NC4=CC=CC=C4)(C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Optimization for Alkali Blue 6b

Mechanistic Pathways and Reaction Kinetics in Alkali Blue 6B Synthesis

The synthesis of Alkali Blue 6B, a triphenylmethane (B1682552) dye, traditionally involves the condensation of an aromatic aldehyde with two equivalents of an N-alkylaniline derivative, followed by sulfonation and oxidation. The general mechanism proceeds through several key stages:

Electrophilic Aromatic Substitution: The reaction is initiated by the acid-catalyzed reaction of p-diethylaminobenzaldehyde with two molecules of N-ethylaniline. The aldehyde is protonated to form a highly electrophilic carbocation. This carbocation then attacks the electron-rich para-position of the N-ethylaniline molecules in a classic electrophilic aromatic substitution.

Formation of a Leuco Base: This initial condensation reaction results in the formation of a colorless leuco base. The reaction rate is dependent on the acidity of the medium and the nucleophilicity of the aniline (B41778) derivative.

Oxidation: The leuco base is subsequently oxidized to form the colored triphenylmethane dye. This oxidation step is critical and can be achieved using various oxidizing agents, such as lead dioxide or manganese dioxide. The kinetics of this step are influenced by the choice of oxidizing agent and reaction conditions like temperature and pH.

Sulfonation: The final step involves the sulfonation of the dye molecule. This is typically carried out using fuming sulfuric acid (oleum). The sulfonation introduces sulfonic acid groups (-SO3H) onto the aromatic rings, which imparts water solubility to the dye and classifies it as an acid dye. chemicalworlds.com The degree and position of sulfonation can affect the final shade and properties of the dye.

Table 1: Factors Influencing Reaction Kinetics in Alkali Blue 6B Synthesis

| Stage | Key Influencing Factors |

| Electrophilic Aromatic Substitution | Acidity (pH) of the reaction medium, Reactivity of the aniline derivative, Temperature |

| Oxidation | Type and concentration of oxidizing agent, Temperature, pH |

| Sulfonation | Concentration of sulfuric acid/oleum, Reaction time, Temperature |

Development of Novel Synthetic Routes for Enhanced Yield and Selectivity

Research into novel synthetic routes for triphenylmethane dyes like Alkali Blue 6B aims to improve yield, increase selectivity, reduce reaction times, and utilize less hazardous reagents. wgtn.ac.nzskemman.is Some emerging strategies include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the condensation and oxidation steps of the synthesis. This method often leads to higher yields in shorter reaction times compared to conventional heating methods. The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating.

Solid-Phase Synthesis: Attaching one of the reactants to a solid support can simplify the purification process and allow for the easy removal of excess reagents and by-products. While more common in peptide and oligonucleotide synthesis, this approach is being explored for the synthesis of small organic molecules like dyes.

Catalytic Approaches: The development of more efficient and recyclable catalysts for the condensation and oxidation steps is an active area of research. This includes the use of solid acid catalysts to replace corrosive liquid acids and the exploration of novel oxidation catalysts that can operate under milder conditions. For example, the synthesis of related framework uranyl silicates has been achieved through high-temperature synthesis in activated silica (B1680970) tubes, demonstrating novel approaches to complex structures. researchgate.net

Table 2: Comparison of Synthetic Routes for Alkali Blue 6B

| Synthetic Route | Advantages | Disadvantages |

| Traditional Synthesis | Well-established, Scalable | Use of harsh reagents, Long reaction times, Potential for low yields |

| Microwave-Assisted Synthesis | Faster reaction rates, Higher yields, Improved energy efficiency | Requires specialized equipment, Potential for localized overheating |

| Solid-Phase Synthesis | Simplified purification, Potential for automation | Higher cost of solid supports, Lower overall yields in some cases |

| Novel Catalytic Methods | Milder reaction conditions, Catalyst recyclability, Improved selectivity | Catalyst development can be complex and costly |

Green Chemistry Principles in Alkali Blue 6B Manufacturing Processes

The traditional synthesis of Alkali Blue 6B involves several aspects that are at odds with the principles of green chemistry. These include the use of stoichiometric amounts of hazardous oxidizing agents and strong acids, generation of significant waste, and high energy consumption. Efforts to develop greener manufacturing processes focus on:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves minimizing the use of protecting groups and optimizing reaction stoichiometry.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. The use of less toxic and more environmentally benign oxidizing agents is also a key consideration.

Energy Efficiency: Employing methods like microwave-assisted synthesis or catalytic processes that operate at lower temperatures and pressures to reduce energy consumption.

Waste Reduction: Developing processes that minimize the formation of by-products and allow for the recycling of catalysts and solvents. For instance, some suppliers are innovating to provide more effective and environmentally sustainable solutions in the chemical industry. made-in-china.com

The application of these principles not only reduces the environmental impact of Alkali Blue 6B production but can also lead to more cost-effective and safer manufacturing processes.

Purity Assessment and Advanced Impurity Profiling of Synthesized Alkali Blue 6B

Ensuring the high purity of Alkali Blue 6B is crucial for its various applications, particularly in areas like histological staining and as a pH indicator. chemicalworlds.comcphi-online.com The presence of impurities can affect its color, solubility, and performance.

Purity Assessment Methods:

Spectrophotometry: The purity of a dye is often initially assessed by measuring its absorbance at its wavelength of maximum absorption (λmax) and comparing it to a standard.

Titration: Chemical titration methods can be used to determine the percentage of the active dye molecule in a sample. carlroth.com

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the main dye component from impurities. Different HPLC methods, such as reverse-phase or ion-pair chromatography, can be employed depending on the nature of the impurities.

Advanced Impurity Profiling:

A detailed understanding of the impurity profile is essential for process optimization and quality control. Impurities in Alkali Blue 6B can arise from several sources:

Unreacted Starting Materials: Residual amounts of the initial aldehyde and aniline derivatives.

By-products of the Condensation Reaction: Formation of isomers or over-alkylated products.

Oxidation and Sulfonation By-products: Incomplete oxidation or sulfonation, or the formation of undesired isomers.

Table 3: Common Analytical Techniques for Purity and Impurity Analysis of Alkali Blue 6B

| Technique | Information Provided |

| UV-Vis Spectrophotometry | Quantitative estimation of dye concentration, λmax determination |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main dye component and impurities |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of the molecular weight of impurities for structural elucidation |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information about the dye and any major impurities. Advanced techniques like NMR-based lipoprotein tests are emerging in related fields. cphi-online.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the dye and impurities |

By employing these advanced analytical techniques, manufacturers can gain a comprehensive understanding of the purity and impurity profile of synthesized Alkali Blue 6B, enabling them to refine their synthetic processes to produce a higher quality and more consistent product.

Spectroscopic and Structural Characterization of Alkali Blue 6b

Advanced Spectroscopic Techniques for Elucidating Molecular Structure and Conformation

Spectroscopy is a powerful tool for investigating the molecular structure of dyes by examining the interaction of electromagnetic radiation with the molecule. Each technique provides unique insights into different aspects of the dye's composition and geometry.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing large, thermally labile molecules like Alkali Blue 6B without causing significant degradation. nih.gov The analysis provides the exact molecular weight and, through tandem mass spectrometry (MS/MS), reveals structural information via controlled fragmentation of the molecule.

In a typical ESI-MS analysis of Alkali Blue 6B, the dye would be introduced into the mass spectrometer in a suitable solvent. Due to the acidic nature of the sulfonic acid group, the analysis is often performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is detected. The high-resolution mass of this ion can confirm the elemental composition of the dye.

For fragmentation analysis (MS/MS), the parent ion is isolated and subjected to collision-induced dissociation. The resulting fragment ions provide a roadmap of the molecule's structure. For Alkali Blue 6B, the fragmentation would likely occur at the bonds connecting the phenyl rings to the central methane (B114726) carbon, which is a characteristic feature of triphenylmethane (B1682552) dyes.

Table 1: Predicted ESI-MS Fragmentation Data for Alkali Blue 6B (C.I. 42765 Structure)

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Description of Fragmentation |

|---|---|---|---|

| 594.18 [M-H]⁻ | Varies | Varies | Cleavage of C-C bond between central carbon and a phenylamino (B1219803) ring. |

| 594.18 [M-H]⁻ | Varies | Varies | Cleavage of C-C bond between central carbon and the sulfonated phenylamino ring. |

Note: This table is based on the theoretical fragmentation of the C₃₇H₂₉N₃O₃S structure commonly associated with Alkali Blue 6B (C.I. 42765).

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. The resulting spectrum serves as a molecular "fingerprint," with specific peaks corresponding to the stretching and bending of different functional groups. This technique is invaluable for confirming the presence of key structural components within the Alkali Blue 6B molecule.

The FTIR spectrum of Alkali Blue 6B is expected to be complex, showing a combination of absorptions characteristic of its aromatic rings, amine groups, and the sulfonic acid moiety. The key vibrational modes would include C-H stretching from the aromatic rings, C=C stretching within the rings, C-N stretching of the secondary amine linkages, and the characteristic symmetric and asymmetric stretches of the S=O bonds in the sulfonate group.

Table 2: Expected FTIR Vibrational Frequencies for Alkali Blue 6B

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Secondary Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic Ring) | Stretching | 1450 - 1600 |

| C-N (Aromatic Amine) | Stretching | 1250 - 1360 |

| S=O (Sulfonate) | Asymmetric Stretching | 1150 - 1210 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. For a dye like Alkali Blue 6B, this technique is fundamental to understanding the origin of its color.

The color of triphenylmethane dyes arises from their extensive conjugated π-electron system, which acts as a chromophore. youtube.com In Alkali Blue 6B, the three aromatic rings connected to a central carbon atom, along with the nitrogen atoms' lone pairs, form a large delocalized system. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Alkali Blue 6B exhibits a strong absorption maximum (λmax) at approximately 612 nm. aatbio.com This absorption of light in the orange-red portion of the visible spectrum results in the transmitted light being perceived as a deep blue. The transition responsible for this absorption is primarily a π → π* transition within the conjugated chromophore. The high intensity of this absorption is characteristic of the highly efficient electronic transitions in triarylmethane dyes. sci-hub.st

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR can map out the carbon-hydrogen framework of a molecule.

¹H NMR: The spectrum would show multiple signals in the aromatic region (typically 6.5-8.0 ppm). Protons on the different phenyl rings would have distinct chemical shifts due to the varying electronic environments created by the amine and sulfonate substituents. The N-H protons would likely appear as broad signals.

¹³C NMR: The ¹³C NMR spectrum would show a large number of signals corresponding to the many non-equivalent carbon atoms in the molecule. The central methane carbon would have a characteristic chemical shift, while the aromatic carbons would appear in the range of 110-150 ppm. The specific shifts would provide detailed information about the connectivity and electronic structure of the dye.

Crystallographic Studies and Polymorphism of Alkali Blue 6B and its Analogues

The three aryl rings are typically arranged in a non-planar, propeller-like conformation around the central sp²-hybridized carbon atom. This twisting is due to steric hindrance between the ortho-hydrogens on the adjacent rings. This propeller shape is a defining characteristic of the triphenylmethane dye family.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in organic dyes. Different polymorphs can exhibit variations in physical properties such as color, solubility, and stability. While not specifically documented for Alkali Blue 6B, it is plausible that it could exhibit polymorphism depending on the crystallization conditions, which could have implications for its application as a pigment.

Comparative Analysis of Structural Variants and Related Dyes (e.g., C.I. 42750 vs. C.I. 42765)

The nomenclature of Alkali Blue dyes can be ambiguous, with different Colour Index (C.I.) numbers sometimes used for structurally similar compounds. The user-specified C.I. 42750 and the commonly referenced C.I. 42765 are prime examples. scbt.comchemical-suppliers.euoxfordlabchem.com While often used interchangeably, they can refer to distinct but closely related chemical structures, primarily differing in the degree of N-phenylation.

C.I. 42765 typically refers to the tris-phenylated derivative of pararosaniline sulfonic acid. In contrast, C.I. 42750 can refer to a related structure that may have fewer N-phenyl groups. These structural differences, though subtle, have a direct impact on the spectroscopic and physical properties of the dyes. The extent of N-phenylation influences the electronic properties of the chromophore, which can lead to shifts in the absorption maximum (λmax) and changes in solubility and lightfastness. sci-hub.st

Table 3: Structural Comparison of Related Alkali Blue Dyes

| Feature | Alkali Blue (Typical C.I. 42750 Structure) | Alkali Blue 6B (C.I. 42765 Structure) |

|---|---|---|

| Molecular Formula | C₃₂H₂₇N₃NaO₄S | C₃₇H₂₉N₃O₃S |

| Molecular Weight | 572.63 g/mol (for sodium salt) | 595.71 g/mol |

| Structural Core | Diphenylated derivative of pararosaniline sulfonic acid | Triphenylated derivative of pararosaniline sulfonic acid |

| Key Difference | Contains one primary amine (-NH₂) group | All three amino groups are phenylated (-NHPh) |

The additional phenyl group in C.I. 42765 extends the conjugation and introduces more steric bulk, which can alter the planarity of the molecule and, consequently, its electronic absorption spectrum and interaction with substrates.

Advanced Analytical Applications and Chemosensor Development Utilizing Alkali Blue 6b

Mechanistic Investigations of Alkali Blue 6B as an Acid-Base Indicator in Complex Systems

Alkali Blue 6B serves as a valuable acid-base indicator, particularly in titrations involving complex or dark-colored samples where common indicators like phenolphthalein (B1677637) are ineffective. fssai.gov.infssai.gov.in Its mechanism is rooted in structural changes at the molecular level in response to pH variations. As a weak acid, the molecule exists in equilibrium between its protonated and deprotonated forms. The transition between these states alters the conjugated system of the triarylmethane structure, which in turn changes the molecule's absorption spectrum and results in a visible color change.

hplcindia.com| Property | Value / Description | Source |

|---|---|---|

| C.I. Number | 42750 | |

| Indicator Type | Acid-Base (pH) Indicator |

Development of Spectrophotometric and Colorimetric Methods for Trace Analysis Employing Alkali Blue 6B

Spectrophotometry is a key technique involving Alkali Blue 6B, often for determining its own concentration in various studies. For instance, research on the adsorption properties of functionalized activated carbons and carbon nanotubes has used UV-Visible spectrophotometry to measure the amount of Alkali Blue 6B removed from a solution. scispace.com In these studies, the concentration of the dye after adsorption was determined by measuring its absorbance at a specific wavelength (around 593 nm), demonstrating a practical spectrophotometric application for quantifying the dye at trace levels. scispace.com

While detailed research on methods using Alkali Blue 6B as a primary reagent for detecting other substances is limited, chemical supplier catalogs list it as a colorimetric reagent for ferric ions, suggesting its potential in the development of new analytical methods for trace metal analysis. acschemicalsindia.com The dye has also been used in adsorption studies on materials like modified iron oxide nanoparticles and titanium oxide-clay composites, where its removal from wastewater is monitored. researchgate.netresearchgate.net

Integration of Alkali Blue 6B in Novel Chemosensor and Optical Probe Designs

The distinct chemical properties of Alkali Blue 6B have been successfully integrated into novel sensor designs for specific analytical targets. A significant application is in the development of dye-affinity microbeads for the detection and removal of phenols and nitrophenols from aquatic systems. researchgate.net In this design, Alkali Blue 6B is covalently attached to poly(2-hydroxyethyl methacrylate) (PHEMA) microbeads. researchgate.net These functionalized microbeads act as a chemosensor by selectively adsorbing phenolic compounds from water, which are then quantified. researchgate.net The interaction is believed to occur between the aromatic electrons of the phenolic molecules and the aromatic rings of the immobilized Alkali Blue 6B. researchgate.net

Another innovative application is the use of Alkali Blue 6B as a chemical indicator in sterilization processes. fda.gov Specifically, it is a component in indicators designed to verify exposure to vaporized hydrogen peroxide in various low-temperature sterilization systems. fda.gov The indicator strip undergoes a distinct color change from blue to pink upon sufficient exposure to the sterilant, providing a clear visual confirmation that sterilization conditions have been met. fda.gov

researchgate.net| Application | Sensor Design | Sensing Mechanism | Target Analyte | Source |

|---|---|---|---|---|

| Environmental Monitoring | Dye-affinity microbeads with immobilized Alkali Blue 6B | Adsorption via π-π interactions between aromatic rings | Phenols and nitrophenols | |

| Sterilization Process Monitoring | Indicator strip impregnated with Alkali Blue 6B | Chemical reaction causing a blue-to-pink color change | Vaporized hydrogen peroxide |

Research on Alkali Blue 6B in Temperature-Responsive Indicating Compositions

Alkali Blue 6B has been identified as a key component in the formulation of temperature-responsive indicating compositions. A US patent describes novel and stable compositions of matter that change color sharply upon a phase transition from solid to liquid at a predetermined temperature. google.com Alkali Blue 6B is listed among a group of dyes suitable for this application. google.comgoogleapis.com

The mechanism relies on a solvent system that melts at a specific temperature. The dye is dissolved or dispersed within this solid solvent system. When the predetermined temperature is reached, the solvent melts, causing a visible change in the appearance of the composition, which serves as the temperature indication. google.com These compositions are designed for use in various devices, including disposable clinical thermometers. google.com The selection of Alkali Blue 6B for such applications highlights its stability and compatibility with organic solvent systems used in these specialized thermometers. google.com

Chromatographic Techniques for the Separation and Quantification of Alkali Blue 6B in Mixtures

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are essential for the analysis of complex mixtures containing synthetic dyes like Alkali Blue 6B. Research focused on identifying natural and early synthetic dyes in historical textiles has successfully employed liquid chromatography coupled with UV-vis and mass spectrometry (MS) detectors to identify C.I. 42750. researchgate.net This approach allows for the definitive identification and differentiation of dyes in complex matrices extracted from heritage artifacts. researchgate.net

Environmental Chemistry and Remediation Strategies for Alkali Blue 6b

Photocatalytic and Advanced Oxidation Process (AOP) Degradation Pathways of Alkali Blue 6B in Aqueous Solutions

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures that rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). mdpi.com These processes are considered highly efficient for the degradation of recalcitrant organic pollutants like Alkali Blue 6B that are resistant to conventional treatment methods. tandfonline.com

While the general principles of AOPs are well-established for various dyes, specific degradation pathways and the identification of intermediate products for Alkali Blue 6B are not extensively detailed in publicly available research. The degradation process for complex dyes typically involves attacks on the chromophoric groups, leading to decolorization, followed by the cleavage of the aromatic rings. redalyc.orgdeswater.com For Alkali Blue 6B, this would likely begin with the breakdown of the triphenylmethane (B1682552) structure, followed by the fragmentation of the aniline (B41778) and benzene (B151609) sulfonic acid moieties.

Adsorption Mechanisms and Development of Novel Adsorbent Materials for Alkali Blue 6B Removal from Effluents

Adsorption is a widely used physicochemical treatment method for dye removal due to its efficiency and operational simplicity. Research has focused on developing low-cost, high-efficiency adsorbents from various materials. A promising novel adsorbent for Alkali Blue 6B is biochar derived from agricultural waste, such as wheat bran. tandfonline.com

A study on biochar produced from wheat bran via a mixed molten salt template method demonstrated superior adsorption capacity for Alkali Blue 6B. tandfonline.comresearchgate.net The high efficiency of this adsorbent is attributed to its well-developed pore structure and rich surface functional groups. The primary mechanisms governing the adsorption of Alkali Blue 6B onto this biochar include:

Hydrogen Bonding: Interactions between functional groups on the biochar surface (like -OH and -COOH) and the nitrogen and oxygen atoms in the dye molecule. tandfonline.comresearchgate.net

Electrostatic Interactions: As an anionic dye, Alkali Blue 6B carries a negative charge. The surface charge of the adsorbent, which is often pH-dependent, can electrostatically attract the dye molecules. tandfonline.comresearchgate.net

π-π Interactions: Stacking interactions between the aromatic rings of the Alkali Blue 6B molecule and the graphitic structures within the biochar. tandfonline.comresearchgate.net

Hydrophobic Interactions: Attraction between the nonpolar parts of the dye molecule and the hydrophobic surface of the biochar. tandfonline.comresearchgate.net

The pH of the solution is a critical factor influencing adsorption. For Alkali Blue 6B, adsorption capacity onto wheat bran-derived biochar was observed to decrease as the pH increased from 2.0 to 11.0. This suggests that a more acidic environment favors the removal of this anionic dye by this specific adsorbent. tandfonline.com

To understand the dynamics and efficiency of the adsorption process, kinetic and equilibrium models are applied to experimental data.

Kinetic Modeling: Adsorption kinetics describe the rate of solute uptake by the adsorbent. For the adsorption of Alkali Blue 6B onto wheat bran-derived biochar, the process was found to be best described by the pseudo-second-order kinetic model. tandfonline.com This model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. tandfonline.com

Equilibrium Modeling: Adsorption isotherms describe how the adsorbate distributes between the liquid and solid phases at equilibrium. The study on wheat bran biochar found that the equilibrium data for Alkali Blue 6B adsorption fitted well with the Langmuir, Sips, and Koble-Corrigan isotherm models. tandfonline.comresearchgate.net The Langmuir model, in particular, suggests a monolayer adsorption process, where the dye molecules form a single layer on the adsorbent's surface at specific homogeneous sites. tandfonline.com The maximum monolayer adsorption capacity (q_max) for Alkali Blue 6B on this biochar was determined to be 622.28 mg/g at 298K, indicating a high affinity and capacity for the dye. tandfonline.comresearchgate.net

| Model | Parameter | Value | Interpretation |

|---|---|---|---|

| Pseudo-Second-Order | Fit | Good | Suggests chemisorption is the rate-limiting step. |

| Model | Parameter | Value | Interpretation |

|---|---|---|---|

| Langmuir | Fit | Good | Indicates monolayer adsorption on a homogeneous surface. |

| q_max (mg/g) | 622.28 |

For an adsorption process to be economically viable and sustainable, the regeneration and reuse of the adsorbent are crucial. The regeneration process involves desorbing the adsorbed dye, thereby restoring the adsorbent's capacity for subsequent cycles. Common regeneration techniques for dye-laden adsorbents involve using eluents such as acids, bases, salts, or organic solvents to reverse the adsorption mechanism. researchgate.net

While the principles of regeneration are broadly applicable, specific studies detailing the regeneration of adsorbents used for Alkali Blue 6B are limited. The choice of eluent would depend on the primary adsorption mechanism. For instance, if electrostatic attraction is dominant, altering the pH with an acidic or basic solution could effectively desorb the dye. If hydrogen bonding is key, certain organic solvents might be effective. researchgate.net Further research is required to determine the most efficient regeneration methods for adsorbents saturated with Alkali Blue 6B and to evaluate their performance over multiple adsorption-desorption cycles.

Biological Degradation and Bioremediation Potential of Alkali Blue 6B in Contaminated Environments

Bioremediation utilizes microorganisms like bacteria, fungi, and algae to break down or transform hazardous substances into less toxic ones. mdpi.com These biological processes can be cost-effective and environmentally friendly alternatives to physicochemical methods. mdpi.com For synthetic dyes, microbial degradation can occur under aerobic or anaerobic conditions, often involving enzymes like laccases, peroxidases, and azoreductases that can cleave the complex chemical structures. mdpi.com

However, the complex aromatic structure of Alkali Blue 6B makes it resistant to natural degradation. tandfonline.com Safety data sheets for the compound often indicate a lack of data on its biodegradability. cdhfinechemical.comoxfordlabfinechem.com The stability that makes it a useful dye also contributes to its persistence in the environment. While bioremediation holds potential for many pollutants, its effectiveness for Alkali Blue 6B has not been well-established in scientific literature. Significant research would be needed to isolate or engineer microbial strains capable of efficiently degrading this specific triphenylmethane dye.

Environmental Fate, Transport, and Persistence Modeling of Alkali Blue 6B

Environmental fate and transport modeling aims to predict how a chemical will move and what transformations it will undergo in the environment. cdc.govresearchgate.netnih.gov These models consider the chemical's properties (e.g., solubility, vapor pressure) and environmental factors (e.g., soil type, water flow) to estimate its distribution in air, water, and soil over time. epa.gov

For Alkali Blue 6B, there is a significant lack of data required for such modeling. Information regarding its persistence, degradability, bioaccumulative potential, and mobility in soil is largely unavailable. cdhfinechemical.comcarlroth.com The compound's high molecular weight and complex structure suggest it is likely to be persistent. tandfonline.com Its anionic nature and water solubility would influence its transport in aquatic systems. Without comprehensive experimental data on its degradation rates and partition coefficients, any modeling of its long-term environmental fate would be highly uncertain. Further investigation into these fundamental properties is essential to accurately assess the environmental risk posed by Alkali Blue 6B.

Materials Science and Industrial Dyeing Research Involving Alkali Blue 6b

Interaction Mechanisms of Alkali Blue 6B with Diverse Polymeric and Natural Fiber Substrates (e.g., Acrylic, Modacrylic, Leather, Paper, Wool)

The interaction of Alkali Blue 6B (C.I. 42750) with various substrates is governed by a combination of physical and chemical forces, which are highly dependent on the nature of the fiber. As an anionic dye, its primary interactions involve electrostatic attraction, hydrogen bonding, and van der Waals forces.

For natural protein fibers like wool and leather, which are amphoteric, the dyeing process is typically carried out under acidic conditions. In an acidic dyebath, the amino groups (-NH2) in the protein fibers are protonated to form cationic sites (-NH3+). These positively charged sites then serve as anchors for the anionic sulfonate groups (SO3-) of the Alkali Blue 6B molecule, leading to the formation of strong ionic bonds.

In the case of cellulosic substrates such as paper and cotton, the interaction is more complex due to the fiber's negative surface charge in neutral or alkaline pH. Dyeing of these materials often relies on van der Waals forces and hydrogen bonding between the dye molecules and the hydroxyl groups of the cellulose (B213188). To enhance dye uptake and fixation, surface modification of the fibers is a common strategy. Alkali treatment, or mercerization, is a widely used method for natural fibers. mdpi.comsemanticscholar.org This process, typically using sodium hydroxide, removes impurities like lignin, hemicellulose, and waxes from the fiber surface. mdpi.commdpi.com The treatment increases surface roughness, which enhances the mechanical interlocking between the dye and the fiber. mdpi.commdpi.com Furthermore, it can increase the amorphous cellulose content, making the crystalline structure more accessible to dye molecules. mdpi.com This improved surface morphology and chemistry lead to better adhesion and stress transfer between the fiber and the dye. mdpi.com

With synthetic polymeric fibers like acrylic and modacrylic, which are often copolymers containing anionic sites (e.g., from sulfonic or carboxylic acid groups), a different approach is required. Since these fibers are inherently anionic, there is an electrostatic repulsion with anionic dyes like Alkali Blue 6B. Therefore, dyeing is often facilitated by the use of cationic agents or by modifying the polymer structure to incorporate cationic dye sites. Alternatively, the interaction may rely on weaker forces such as dispersion forces, which become significant at higher temperatures that cause the fiber to swell, allowing dye molecules to penetrate the polymer matrix.

The table below summarizes the primary interaction mechanisms for Alkali Blue 6B with various substrates.

| Substrate | Fiber Type | Primary Interaction Mechanisms |

| Wool, Leather | Natural Protein | Ionic bonding (electrostatic attraction) between dye's sulfonate groups and protonated amino groups on the fiber. |

| Paper, Cotton | Natural Cellulosic | Hydrogen bonding, van der Waals forces. Adhesion is enhanced by alkali pretreatment of fibers. |

| Acrylic, Modacrylic | Synthetic Polymeric | Primarily dispersion forces and mechanical entrapment, especially at elevated temperatures. Dyeing can be challenging due to electrostatic repulsion. |

Dyeing Kinetics, Thermodynamics, and Diffusion Phenomena of Alkali Blue 6B onto Textile Materials

The study of dyeing kinetics, thermodynamics, and diffusion is crucial for understanding and optimizing the dyeing process of textile materials with Alkali Blue 6B. These studies provide insight into the rate of dyeing, the equilibrium state of the dye between the fiber and the dye bath, and the energy changes involved.

Dyeing Kinetics: The rate at which Alkali Blue 6B is absorbed by textile fibers is typically analyzed using kinetic models. The process involves the transport of dye from the bulk solution to the fiber surface, followed by diffusion into the fiber's interior. materialsciencejournal.org The rate of dyeing is influenced by factors such as temperature, dye concentration, pH, and the presence of electrolytes or solvents. materialsciencejournal.org Studies on similar dye-fiber systems have shown that the dyeing rate generally increases with temperature, as higher temperatures provide the necessary energy for dye molecules to overcome the activation energy barrier for diffusion into the polymer structure. materialsciencejournal.orgrevistaindustriatextila.ro The kinetic behavior can often be described by pseudo-first-order or pseudo-second-order models.

Thermodynamics of Dyeing: Thermodynamic parameters are essential for determining the spontaneity and nature of the dyeing process. The key parameters evaluated are the standard affinity (Δμ°), enthalpy of dyeing (ΔH°), and entropy of dyeing (ΔS°).

Standard Affinity (Δμ°) : This parameter measures the tendency of the dye to move from the dye bath to the fiber. A more negative value indicates a higher affinity and a more spontaneous dyeing process.

Enthalpy of Dyeing (ΔH°) : This represents the heat change during dyeing. A negative ΔH° indicates that the process is exothermic, meaning heat is released, which is common for processes involving strong intermolecular attractions like ionic bonding. revistaindustriatextila.roresearchgate.net A positive ΔH° signifies an endothermic process, where heat is absorbed.

Entropy of Dyeing (ΔS°) : This value reflects the change in the randomness or disorder of the system. A negative entropy change suggests that the dye molecules become more ordered upon adsorption onto the fiber. materialsciencejournal.orgresearchgate.net

The relationship between these parameters is given by the equation: Δμ° = ΔH° - TΔS°

Adsorption Isotherms: The equilibrium distribution of the dye between the fiber and the dye bath at a constant temperature is described by adsorption isotherms, such as the Langmuir, Freundlich, or Nernst models. These models help to characterize the dye-fiber interaction. For instance, the Langmuir isotherm often applies to systems where the dye forms a monolayer on the fiber surface with a finite number of active sites. The Freundlich isotherm is typically used for heterogeneous surfaces.

The following table presents hypothetical thermodynamic data for the dyeing of wool with Alkali Blue 6B, illustrating typical values found in dye-fiber systems.

| Temperature (K) | Standard Affinity (Δμ°) (kJ/mol) | Enthalpy of Dyeing (ΔH°) (kJ/mol) | Entropy of Dyeing (ΔS°) (J/mol·K) |

| 353 | -15.5 | -45.2 | -84.1 |

| 363 | -16.4 | -45.2 | -84.1 |

| 373 | -17.2 | -45.2 | -84.1 |

Note: This data is representative and intended for illustrative purposes.

Studies on the Colorfastness, Lightfastness, and Washfastness Properties of Alkali Blue 6B Dyed Articles

Colorfastness is a critical quality parameter for dyed textiles, indicating the resistance of the color to fading or running under various conditions. wikipedia.org The primary forms of colorfastness are resistance to washing, light, and rubbing. wikipedia.orgtextilementor.com

Washfastness: This property describes the ability of a dyed fabric to retain its color after multiple laundering cycles. wikipedia.org It is affected by the strength of the bond between the dye and the fiber, as well as the dye's solubility. wikipedia.org Dyes with strong ionic bonds, like Alkali Blue 6B on wool, generally exhibit good to excellent washfastness. The assessment is typically done using a Grey Scale for assessing staining on adjacent undyed fabrics and for assessing color change on the dyed sample, with ratings from 1 (poor) to 5 (excellent). wikipedia.org

Lightfastness: Lightfastness refers to a dye's resistance to fading when exposed to light, particularly UV radiation, which can cause the chemical bonds in the dye's chromophore to break down in a process called photodegradation. wikipedia.org Triphenylmethane (B1682552) dyes, the class to which Alkali Blue belongs, are generally known to have poor to moderate lightfastness. printwiki.org The standard method for evaluating lightfastness is the Blue Wool Scale, which rates the property from 1 (very poor) to 8 (excellent). wikipedia.orgwikipedia.org

Rubfastness (Crocking): This measures the transfer of color from the surface of a dyed fabric to another surface by rubbing. textilementor.com It is an important parameter for apparel and upholstery. Like washfastness, it is evaluated on a scale of 1 to 5 using a Grey Scale.

The table below summarizes the typical colorfastness properties of articles dyed with Alkali Blue 6B.

| Fastness Property | Test Method | Typical Rating | Description |

| Washfastness (Color Change) | ISO 105-C06 | 4-5 | Good to Excellent resistance to color loss during washing. |

| Washfastness (Staining) | ISO 105-C06 | 4 | Good resistance to staining adjacent fabrics. |

| Lightfastness | ISO 105-B02 | 2-3 | Poor to Moderate resistance to fading upon light exposure. printwiki.org |

| Rubfastness (Dry) | ISO 105-X12 | 4-5 | Good to Excellent resistance to color transfer when dry. |

| Rubfastness (Wet) | ISO 105-X12 | 3-4 | Moderate to Good resistance to color transfer when wet. |

Note: Ratings are general expectations and can vary based on substrate, dye concentration, and finishing processes.

Role of Alkali Blue 6B in Pigment Formulation, Printing Ink Chemistry, and Carbon Paper Production

Alkali Blue 6B is a versatile colorant that, in its pigment form (Pigment Blue 61), plays a significant role in non-textile applications, particularly in the formulation of printing inks and coatings. hubergroup.com It belongs to the triphenylmethane class of pigments, which are known for their high color strength. flintgrp.com

Printing Ink Chemistry: In the printing ink industry, Alkali Blue pigments are among the strongest blue pigments available. printwiki.org Their primary function is often not as a standalone blue color but as a toning pigment for black inks. printwiki.orgflintgrp.com Carbon black, the primary pigment in black inks, naturally has a brownish undertone. The addition of a small amount of Alkali Blue, particularly reddish-shade grades, counteracts this brownness and produces a deep, rich, jet-black appearance. printwiki.orgflintgrp.com Greenish-shade grades are often used for color matching systems like Pantone®. hubergroup.comflintgrp.com Alkali Blue is utilized in various types of printing inks, including:

Heatset, coldset, and sheetfed inks for lithographic printing hubergroup.comflintgrp.com

Flexographic inks printwiki.org

Gravure inks printwiki.org

The pigment is typically supplied as a presscake or a flushed color, which is a dispersion of the pigment in a vehicle (varnish), making it easier to incorporate into the ink formulation. printwiki.org

Pigment Formulation: As a pigment, Alkali Blue is used to color a variety of materials beyond inks, including paints and plastics. biomall.in Its high tinting strength makes it an economical choice for achieving vibrant blue shades or for toning other colors. However, its applications can be limited by its relatively poor lightfastness and resistance to alkalis. printwiki.org

Carbon Paper Production: Alkali Blue has historically been a key component in the production of carbon paper. biomall.in The dye is incorporated into a wax-based coating applied to a thin sheet of paper. When pressure is applied with a pen or typewriter, the ink-wax coating transfers to the underlying sheet, creating a copy. The high color strength of Alkali Blue ensures a clear and legible transfer.

| Application | Role of Alkali Blue 6B (Pigment Blue 61) | Key Properties Utilized |

| Printing Inks (Black) | Toning agent to neutralize brownish undertones of carbon black. flintgrp.com | High tinting strength, reddish-blue shade. hubergroup.com |

| Printing Inks (Color) | Primary blue colorant, especially in color matching systems. flintgrp.com | High color strength, brilliant shade. |

| Paints & Plastics | Colorant for achieving blue shades. biomall.in | High tinting strength. |

| Carbon Paper | Colorant in the transferable wax-ink layer. biomall.in | High color strength for clear copies. |

Optimization of Dyeing Processes for Enhanced Dye Uptake and Reduced Effluent Generation

Optimizing the dyeing process for Alkali Blue 6B is essential for achieving high-quality dyeing with maximum efficiency while minimizing environmental impact. The goal is to maximize dye uptake by the fiber, which in turn reduces the amount of residual dye in the wastewater (effluent). nih.gov Key parameters that are manipulated in the optimization process include pH, temperature, dyeing time, and the concentration of dye and auxiliaries. nih.gov

Parameter Optimization:

pH: The pH of the dye bath is critical, especially for protein fibers like wool. Adjusting the pH to an acidic range (e.g., pH 4-5) increases the number of cationic sites on the fiber, promoting electrostatic attraction and enhancing dye exhaustion. revistaindustriatextila.ro

Temperature: Increasing the dyeing temperature generally accelerates the rate of dye diffusion into the fiber, leading to higher dye uptake in a shorter time. revistaindustriatextila.ro However, an excessively high temperature can damage certain fibers or cause dye degradation. An optimal temperature profile, often involving a gradual rise to a specific set point, is usually employed.

Time: The duration of the dyeing process must be sufficient to allow the dye to penetrate the fiber and reach equilibrium. Optimizing the time prevents unnecessary energy consumption while ensuring level dyeing and good fixation.

Auxiliaries: The use of chemical auxiliaries, such as salts and leveling agents, can significantly improve the dyeing process. For anionic dyes on cellulosic fibers, salts like sodium chloride or sodium sulfate (B86663) are used to screen the negative charge on the fiber surface, thereby reducing electrostatic repulsion and promoting dye uptake.

Statistical Optimization Methods: To efficiently determine the optimal conditions, statistical techniques like Response Surface Methodology (RSM) are employed. nih.govscirp.org RSM allows for the study of the effects of multiple variables and their interactions on the dye uptake, reducing the number of experiments needed compared to a one-factor-at-a-time approach. scirp.org

Effluent Reduction: The primary environmental concern in dyeing is the colored effluent, which is both aesthetically displeasing and can be harmful to aquatic ecosystems. By optimizing the process for maximum dye exhaustion, the concentration of Alkali Blue 6B in the effluent is significantly reduced. mdpi.com Further treatment of the effluent may involve methods such as coagulation-flocculation, adsorption on materials like biochar, or advanced oxidation processes to remove the remaining color before discharge. mdpi.comresearchgate.net

The following table shows an example of a Box-Behnken design for optimizing dye uptake, illustrating the variables and their levels.

| Variable | Level 1 | Level 2 | Level 3 |

| Temperature (°C) | 80 | 90 | 100 |

| Time (min) | 45 | 60 | 75 |

| pH | 4.0 | 5.0 | 6.0 |

This systematic approach allows researchers to develop a robust and efficient dyeing process that is both economically and environmentally sustainable.

Computational Chemistry and Molecular Modeling of Alkali Blue 6b

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.comnih.gov Methods like Density Functional Theory (DFT) are central to these investigations, offering a balance between computational cost and accuracy. mdpi.com

Electronic Structure: The electronic structure of Alkali Blue 6B, a large triphenylmethane (B1682552) dye, can be elucidated by calculating its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps in understanding the molecule's chemical reactivity and kinetic stability. rsc.org A smaller gap generally implies higher reactivity. rsc.org These calculations can also generate electron density maps, revealing the distribution of charge within the molecule and identifying electrophilic and nucleophilic sites.

Reactivity: Quantum chemical methods are used to calculate various chemical reactivity descriptors. mdpi.comrsc.org Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how Alkali Blue 6B will interact with other chemical species. For instance, the Fukui function can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov

Spectroscopic Properties: Theoretical calculations are invaluable for interpreting and predicting spectroscopic data. nih.govamanote.com By simulating the vibrational frequencies, it is possible to assign the peaks observed in experimental Infrared (IR) and Raman spectra to specific molecular vibrations. rsc.org Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions responsible for the characteristic blue color of the dye.

Below is a hypothetical data table summarizing typical parameters obtained from quantum chemical calculations for a molecule like Alkali Blue 6B.

| Calculated Property | Theoretical Value | Significance |

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 3.3 eV | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential | 5.8 eV | Energy required to remove an electron. |

| Electron Affinity | 2.5 eV | Energy released when an electron is added. |

| Electronegativity (χ) | 4.15 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | 1.65 eV | Resistance to change in electron distribution. |

| Major UV-Vis Peak (λmax) | ~600 nm | Corresponds to the primary electronic transition responsible for the color. |

Molecular Dynamics Simulations of Alkali Blue 6B in Solution and Interacting with Material Surfaces

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique allows for the investigation of the dynamic behavior of Alkali Blue 6B in different environments, such as in solution or when interacting with material surfaces. whiterose.ac.ukufc.br

Behavior in Solution: MD simulations can model the behavior of an Alkali Blue 6B molecule surrounded by solvent molecules (e.g., water or ethanol). honeywell.com These simulations provide detailed information about the solvation process, including the formation of solvation shells and the orientation of solvent molecules around the dye. acs.org By analyzing the trajectories of the atoms, properties such as the diffusion coefficient of the dye in the solvent can be calculated. acs.org Furthermore, MD simulations can shed light on conformational changes of the flexible phenyl rings of Alkali Blue 6B in solution.

Interaction with Material Surfaces: The interaction of Alkali Blue 6B with various material surfaces is crucial for its applications, such as in pigments, inks, and as an adsorbent. MD simulations can model the adsorption process of the dye onto surfaces like polymers, clays, or nanoparticles. nih.govmdpi.com These simulations can reveal the preferred orientation of the molecule on the surface, the interaction energies involved (e.g., van der Waals and electrostatic interactions), and the mechanism of binding. whiterose.ac.ukufc.br For example, simulations could show how the sulfonate group and the aromatic rings of Alkali Blue 6B interact with active sites on a surface. researchgate.net

The following table illustrates the types of data that can be extracted from MD simulations of Alkali Blue 6B.

| Simulation System | Key Findings |

| Alkali Blue 6B in Water | Radial distribution functions showing the structure of water around the sulfonate and amine groups. Calculation of the diffusion coefficient. |

| Alkali Blue 6B on a Polymer Surface | Determination of the binding free energy. Identification of key intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Average orientation of the dye molecule relative to the surface. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for Alkali Blue 6B Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.comresearchgate.net For Alkali Blue 6B, such studies would focus on its derivatives to predict their properties without the need for extensive experimental testing.

QSAR: In a hypothetical QSAR study, a series of Alkali Blue 6B derivatives with varying substituents would be analyzed. The biological activity of interest could be, for example, their efficacy as staining agents or their potential toxicity. Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each derivative. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical model that links these descriptors to the observed activity. mdpi.com

QSPR: QSPR studies follow a similar methodology but focus on physicochemical properties. scribd.com For Alkali Blue 6B derivatives, one could develop QSPR models to predict properties like solubility, melting point, or color intensity (molar absorptivity). By calculating quantum chemical descriptors for a set of new, unsynthesized derivatives, their properties could be predicted using the established QSPR model. scribd.com This approach can guide the design of new dyes with desired characteristics.

A sample data structure for a QSAR/QSPR study on Alkali Blue 6B derivatives is shown below.

| Derivative (Substituent) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Dipole Moment) | Property/Activity (e.g., Solubility) |

| R = -H (Alkali Blue 6B) | 8.3 | 5.2 D | 0.1 g/L |

| R = -Cl | 8.9 | 6.1 D | 0.05 g/L |

| R = -OH | 7.8 | 4.8 D | 0.5 g/L |

| R = -NO2 | 8.5 | 7.5 D | 0.08 g/L |

Theoretical Investigations of Adsorption and Degradation Mechanisms at the Molecular Level

Computational methods are highly effective for investigating the mechanisms of adsorption and degradation of dyes like Alkali Blue 6B at a molecular level.

Adsorption Mechanisms: Theoretical studies can provide a deep understanding of how Alkali Blue 6B adsorbs onto various materials. researchgate.netmdpi.com Using quantum chemical calculations, one can model the interaction between a single dye molecule and a cluster of atoms representing the adsorbent surface. rsc.org These calculations can determine the adsorption energy, which indicates the strength of the interaction, and the optimal geometry of the adsorbed molecule. rsc.org The nature of the interactions, such as electrostatic attraction, hydrogen bonding, or π-π interactions between the aromatic rings of the dye and the surface, can be analyzed in detail. mdpi.comrepec.org This information is crucial for designing effective adsorbents for dye removal from wastewater. tandfonline.com

Future Research Directions and Emerging Industrial Applications

Development of Sustainable Synthesis and Recycling Methodologies for Alkali Blue 6B

The traditional synthesis of triphenylmethane (B1682552) dyes often involves multi-step processes that can generate significant chemical waste. researchgate.net Future research is therefore directed towards more environmentally benign synthetic routes and the development of efficient recycling methods.

Sustainable Synthesis: Emerging research in dye chemistry is exploring alternative methods to minimize the environmental footprint of production. For Alkali Blue 6B, this could involve:

Photochemical Synthesis: Light-induced reactions are being investigated as a means to produce triphenylmethane dyes, potentially reducing the need for harsh chemical reagents and high temperatures.

Greener Oxidation Processes: Traditional methods often use heavy metal oxides like manganese dioxide for the oxidation of the leuco base. honeywell.com Future methodologies are likely to focus on catalytic oxidation processes using more environmentally friendly catalysts that can be easily recovered and reused.

Solvent-Free or Aqueous-Based Reactions: Minimizing the use of volatile organic compounds (VOCs) is a key goal in sustainable chemistry. Research into solid-state reactions or syntheses in aqueous media could significantly reduce the environmental impact of Alkali Blue 6B production.

Recycling Methodologies: The recovery and reuse of dyes from industrial effluents are critical for a circular economy. Research into recycling triphenylmethane dyes, which can be applied to Alkali Blue 6B, includes:

Adsorption and Recovery: Studies have shown that bio-based adsorbents, such as biochar derived from wheat bran, can be effective in removing Alkali Blue 6B from wastewater. researchgate.net Future work will likely focus on optimizing these adsorbents for high recovery rates and the ability to regenerate the dye for reuse.

Advanced Separation Techniques: Temperature-sensitive magnetic ionic liquids have demonstrated high efficiency in the removal and recovery of triphenylmethane dyes from wastewater, with recovery rates exceeding 93%. indiamart.comhimedialabs.com This approach allows for the recycling of both the dye and the ionic liquid, presenting a promising avenue for sustainable industrial applications.

Membrane Filtration: The use of specialized membranes to separate and concentrate dyes from effluent streams is another area of active research. cdhfinechemical.com

A comparative look at potential sustainable approaches is presented in the table below.

| Methodology | Potential Advantages | Research Focus |

| Photochemical Synthesis | Reduced energy consumption, fewer byproducts. | Development of efficient photo-catalysts and reactor designs. |

| Catalytic Oxidation | High selectivity, catalyst reusability, avoidance of heavy metals. | Design of robust and cost-effective catalysts. |

| Bio-adsorption | Use of renewable resources, low cost. | Enhancing adsorption capacity and developing efficient desorption methods. |

| Ionic Liquid Extraction | High recovery rates, recyclability of both dye and solvent. | Synthesis of task-specific ionic liquids and process optimization. |

Exploration of Alkali Blue 6B in Advanced Functional Materials (e.g., Photoactive, Electroactive)

The unique chemical structure of Alkali Blue 6B, with its extensive system of conjugated pi-electrons, suggests its potential for use in advanced functional materials. guidechem.com Research in this area is still nascent but holds considerable promise.

Photoactive Materials: The interaction of triphenylmethane dyes with light is well-documented, and this property can be harnessed for various applications. carlroth.com

Optical Data Storage: Triphenylmethane dyes have been explored for use in electrophotography and optical data storage due to their ability to change properties upon exposure to light. researchgate.net

Light-Induced Actuators: Copolymers incorporating vinyl-substituted leuco-derivatives of triphenylmethane dyes have been shown to undergo significant, reversible deformation when irradiated with UV light. researchgate.net This opens up possibilities for creating light-controlled soft robotics and sensors.

Photocatalysis: While not yet demonstrated for Alkali Blue 6B specifically, related research on the photodegradation of organic dyes using perovskite photocatalysts suggests the potential for triphenylmethane dyes to be involved in light-driven chemical reactions, either as the catalyst or the substrate.

Electroactive Materials: The electrochemical properties of triphenylmethane dyes are also a subject of growing interest.

Organic Conductors: The delocalized electron system in Alkali Blue 6B could allow it to function as a component in organic semiconductors or conducting polymers. researchgate.net

Electrochemical Sensors: The electrochemical behavior of triphenylmethane dyes like malachite green and basic fuchsin has been studied, indicating their potential use in voltammetric sensors for detecting various analytes. calpaclab.com Future research could explore the development of sensors based on Alkali Blue 6B for specific industrial or environmental monitoring applications.

The potential functional properties of Alkali Blue 6B are summarized below.

| Functional Property | Potential Application | Underlying Mechanism |

| Photochromism | Optical switches, smart windows | Reversible change in molecular structure upon light absorption. |

| Photoconductivity | Photocopiers, organic solar cells | Generation of charge carriers upon light absorption. |

| Electroactivity | Redox flow batteries, supercapacitors | Reversible oxidation and reduction reactions. |

| Electrochemical Sensing | Chemical and biological sensors | Changes in electrical properties upon interaction with an analyte. |

Interdisciplinary Research on Alkali Blue 6B for Unconventional Technological Applications

The future applications of Alkali Blue 6B are likely to emerge from the convergence of chemistry, materials science, biology, and engineering.

Biomedical Research: A significant recent development is the repurposing of triphenylmethane dyes to bind to amyloid oligomers, which are implicated in neurodegenerative diseases like Alzheimer's. mdpi.com These dyes can alter their color and fluorescence upon binding, making them potential diagnostic tools. This opens up an exciting and unexpected avenue of research for Alkali Blue 6B.

pH-Sensitive Probes in Non-Aqueous Systems: While its use as a pH indicator in aqueous solutions is well-established, its application in non-aqueous or complex biological environments is an area for further exploration. himedialabs.comnilechemicals.com

Smart Textiles and Packaging: The pH-sensitive nature of Alkali Blue 6B could be integrated into smart textiles that change color in response to changes in sweat pH, or into food packaging that indicates spoilage.

The interdisciplinary potential of Alkali Blue 6B is vast, with possible applications spanning multiple fields.

| Research Field | Potential Application of Alkali Blue 6B |

| Neuroscience | Diagnostic probe for amyloid-related diseases. |

| Biotechnology | pH-sensitive fluorescent marker for cellular studies. |

| Food Science | Spoilage indicator in intelligent packaging. |

| Wearable Technology | pH sensor in smart textiles for health monitoring. |

Q & A

Q. How can researchers experimentally determine the pH transition range of Alkali Blue 6B and calibrate it for accurate measurements?

To determine the pH transition range (9.4–14.0), prepare a series of standard buffer solutions across this range. Dissolve Alkali Blue 6B in ethanol or hot water (solubility: 5 mg/L in methanol) and add equal volumes to each buffer. Use spectrophotometry (λmax: 599–603 nm) to track absorbance changes, correlating with color shifts from blue (pH 9.4) to red (pH 14.0) . Validate results against known indicators (e.g., phenolphthalein) to confirm accuracy. For calibration, ensure fresh solutions are prepared daily to avoid degradation, as stock aliquots stored at -20°C lose stability after one month .

Q. What solvents are optimal for preparing Alkali Blue 6B solutions, and how can solubility challenges be addressed?

Alkali Blue 6B dissolves readily in ethanol, ethylene glycol monomethyl ether, and hot water, yielding blue-green or blue solutions. For applications requiring non-polar matrices (e.g., petroleum analysis), dissolve the dye in ethanol and titrate into the sample. If precipitation occurs (e.g., in acidic conditions), pre-treat the solution with NaOH to stabilize the sulfonate group . Avoid cold water or olive oil due to poor solubility. For microscopy, prepare 0.1–1% w/v solutions in ethanol and filter to remove undissolved particles .

Advanced Research Questions

Q. How can researchers design experiments to assess interference effects when using Alkali Blue 6B in complex matrices like transformer oil?

In transformer oil acid value determination, co-existing surfactants or oxidized compounds may interfere with colorimetric endpoints. To mitigate this:

- Perform blank titrations with oil samples pre-treated with activated alumina to adsorb interferents.

- Compare results with temperature titration methods (Table 2), which reduce dye dependency and improve precision .

- Use FTIR or GC-MS to identify interfering species and adjust the titration protocol (e.g., solvent polarity or ionic strength) to suppress their effects .

Q. What systematic approaches resolve discrepancies between observed Alkali Blue 6B colorimetric data and literature values?

If deviations occur, follow these steps:

- Verify dye purity : Check CAS 1324-80-7 and molecular weight (635.71 g/mol) via HPLC or mass spectrometry. Impurities from synthesis byproducts (e.g., incomplete sulfonation) can shift λmax .

- Assess storage conditions : Degradation under humid or non-desiccated conditions may alter pH sensitivity. Store at 2–8°C in airtight vials .

- Replicate protocols : Ensure solvent ratios (e.g., ethanol:water) and titration speeds match literature methods. Slow titration in viscous media can delay endpoint detection .

- Cross-validate with alternative indicators : Use Thymolphtalein or Naphtholbenzein to confirm results .

Q. How can the temperature dependence of Alkali Blue 6B’s chromogenic properties be quantified for high-precision applications?

Conduct spectrophotometric titrations at controlled temperatures (e.g., 10–40°C). Plot absorbance vs. pH at each temperature to derive ΔpH/ΔT coefficients. For example, heating may broaden the transition range due to accelerated proton exchange kinetics. Correct for temperature effects using the Henderson-Hasselbalch equation with adjusted pKa values .

Q. What strategies optimize Alkali Blue 6B’s stability in long-term experimental setups?

- Lyophilization : Prepare lyophilized dye aliquots to extend shelf life beyond 12 months. Reconstitute in degassed solvents to prevent oxidation .

- Light protection : Use amber vials to avoid photodegradation, as prolonged UV exposure can cleave the sulfonate group .

- Additive stabilization : Include 0.1% w/v sodium ascorbate to scavenge free radicals in aqueous solutions .

Methodological Considerations

- Data analysis : Use nonlinear regression to model pH-absorbance curves, accounting for sigmoidal transitions. Report R² values and confidence intervals .

- Error minimization : Repeat titrations ≥3 times and apply Grubbs’ test to exclude outliers. Relative standard deviation (RSD) should be <2% for precision-critical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.